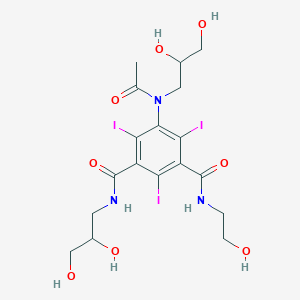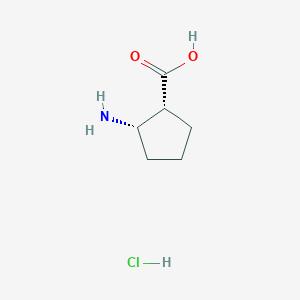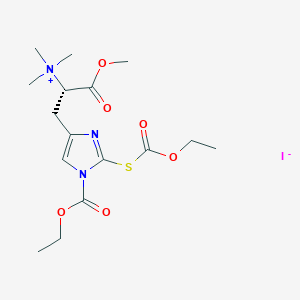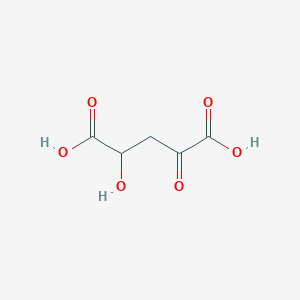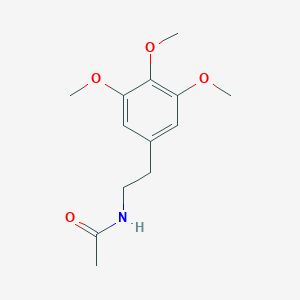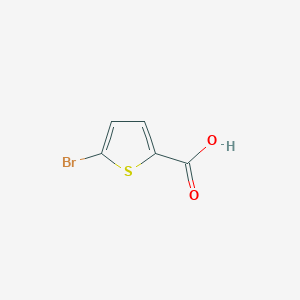![molecular formula C7H4ClNS B029859 7-Chlorothieno[2,3-c]pyridine CAS No. 28948-58-5](/img/structure/B29859.png)
7-Chlorothieno[2,3-c]pyridine
Vue d'ensemble
Description
7-Chlorothieno[2,3-c]pyridine est un composé hétérocyclique qui contient à la fois des atomes de soufre et d'azote dans sa structure. Il s'agit d'un dérivé de thiéno[2,3-c]pyridine, où un atome de chlore est substitué à la position 7. Ce composé est d'un grand intérêt dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant qu'intermédiaire dans la synthèse de divers produits pharmaceutiques .
Applications De Recherche Scientifique
La 7-chlorothieno[2,3-c]pyridine a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Elle sert de précurseur au développement de médicaments ciblant diverses maladies.
Industrie : Elle est utilisée dans la production de produits agrochimiques et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques au sein des systèmes biologiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies pathologiques, exerçant ainsi des effets thérapeutiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et de la structure du composé .
Safety and Hazards
7-Chlorothieno[2,3-c]pyridine is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Mode of Action
It is a synthetic intermediate, which suggests it may be used in the synthesis of other compounds . The interaction with its targets and the resulting changes are subject to the specific context of its use.
Biochemical Pathways
As a synthetic intermediate, it may be involved in various biochemical reactions depending on the specific compounds it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Chlorothieno[2,3-c]pyridine. For instance, storage conditions such as temperature can affect its stability .
Analyse Biochimique
Biochemical Properties
It is known that it is a synthetic intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the course of its synthesis or degradation. The nature of these interactions would depend on the specific biochemical reactions in which 7-Chlorothieno[2,3-c]pyridine is involved.
Molecular Mechanism
As a synthetic intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking in the literature.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-chlorothieno[2,3-c]pyridine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction du 2-aminothiophène avec le chlorure de chloroacétyle, suivie d'une cyclisation avec l'acétate d'ammonium. Les conditions de réaction nécessitent souvent un chauffage et l'utilisation de solvants tels que l'éthanol ou l'acide acétique .
Méthodes de production industrielle
En milieu industriel, la production de la this compound peut impliquer des méthodes plus évolutives et plus efficaces. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser le rendement du composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La 7-chlorothieno[2,3-c]pyridine subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore à la position 7 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactions d'oxydation : L'atome de soufre dans le cycle thiéno peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de réduction : L'atome d'azote dans le cycle pyridine peut subir une réduction pour former l'amine correspondante.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcools. Les réactions sont généralement effectuées en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont utilisés dans des conditions douces.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent divers thiéno[2,3-c]pyridines substitués.
Réactions d'oxydation : Les produits comprennent des sulfoxydes et des sulfones.
Réactions de réduction : Les produits comprennent des amines.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Chlorothieno[3,2-b]pyridine
- 2-Chlorothieno[2,3-d]pyrimidine
- Dérivés de thiéno[2,3-c]pyridine
Unicité
La 7-chlorothieno[2,3-c]pyridine est unique en raison de son motif de substitution spécifique et de la présence à la fois d'atomes de soufre et d'azote dans sa structure. Cette structure unique confère des propriétés chimiques et biologiques distinctes, la rendant précieuse dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHLEPHFARWKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579336 | |
| Record name | 7-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-58-5 | |
| Record name | 7-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chlorothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


